An In-Depth Technical Guide to Methyl 4-(hydroxymethyl)-3-methoxybenzoate
An In-Depth Technical Guide to Methyl 4-(hydroxymethyl)-3-methoxybenzoate
This guide provides a comprehensive technical overview of Methyl 4-(hydroxymethyl)-3-methoxybenzoate, a substituted aromatic compound with potential applications in organic synthesis and drug discovery. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data on its chemical identity, properties, and potential utility, while also navigating the current landscape of limited direct experimental information.
Introduction and Molecular Overview
Methyl 4-(hydroxymethyl)-3-methoxybenzoate (PubChem CID: 10584034) is a bifunctional organic molecule belonging to the benzoate ester and benzyl alcohol families.[1] Its structure features a benzene ring substituted with a methyl ester group, a hydroxymethyl group, and a methoxy group. This unique arrangement of functional groups suggests a versatile chemical reactivity and potential for derivatization, making it an intriguing building block for medicinal chemistry and materials science.
The presence of both a nucleophilic hydroxyl group and an electrophilic ester group on the same aromatic scaffold allows for a range of chemical transformations. The methoxy group, an electron-donating substituent, influences the reactivity of the aromatic ring in electrophilic substitution reactions.
Below is a diagram illustrating the chemical structure of Methyl 4-(hydroxymethyl)-3-methoxybenzoate.
Caption: Chemical structure of Methyl 4-(hydroxymethyl)-3-methoxybenzoate.
Physicochemical and Spectroscopic Properties
| Property | Value | Source |
| Molecular Formula | C10H12O4 | PubChem[1] |
| Molecular Weight | 196.20 g/mol | PubChem[1] |
| IUPAC Name | methyl 4-(hydroxymethyl)-3-methoxybenzoate | PubChem[1] |
| PubChem CID | 10584034 | PubChem[1] |
Predicted Spectroscopic Data:
Due to a lack of published experimental spectra for Methyl 4-(hydroxymethyl)-3-methoxybenzoate, predicted data serves as a valuable reference for its characterization.
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¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methyl ester protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The aromatic protons would likely appear as multiplets in the range of 7.0-8.0 ppm. The methoxy and methyl ester singlets would be expected around 3.8-4.0 ppm, while the methylene protons should appear as a singlet around 4.5-4.8 ppm. The hydroxyl proton signal would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
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¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would show signals for the carbonyl carbon of the ester at the downfield end (around 165-170 ppm), followed by the aromatic carbons (110-160 ppm). The carbons of the methoxy, methyl ester, and hydroxymethyl groups would appear in the upfield region (50-65 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the hydroxyl group (O-H stretch) around 3400 cm⁻¹. A strong, sharp peak for the carbonyl group (C=O stretch) of the ester would be present around 1720 cm⁻¹. C-O stretching bands for the ester and ether linkages would appear in the 1100-1300 cm⁻¹ region, and aromatic C-H and C=C stretching vibrations would also be observable.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the methoxy group, the methyl ester group, and the hydroxymethyl group.
Synthesis Methodologies
There are no specific, published synthetic routes for Methyl 4-(hydroxymethyl)-3-methoxybenzoate. However, plausible synthetic strategies can be devised based on the known chemistry of its structural isomers and related vanillin derivatives. A logical and efficient approach would involve the selective modification of commercially available starting materials.
Proposed Synthetic Pathway:
A feasible synthesis could start from methyl vanillate (Methyl 4-hydroxy-3-methoxybenzoate), a readily available derivative of vanillin. The key transformation would be the introduction of a hydroxymethyl group at the 4-position, which is occupied by a hydroxyl group in the starting material. This would likely involve a multi-step process.
Step-by-Step Experimental Protocol (Hypothetical):
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Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group of methyl vanillate is acidic and would interfere with subsequent reactions targeting the aromatic ring. Therefore, it must be protected. A common protecting group for phenols is a benzyl ether.
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Dissolve methyl vanillate in a suitable polar aprotic solvent, such as acetone or DMF.
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Add a slight excess of a weak base, like potassium carbonate (K₂CO₃), to deprotonate the phenol.
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Add benzyl bromide (BnBr) dropwise to the reaction mixture at room temperature.
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Heat the reaction mixture to facilitate the Williamson ether synthesis and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, perform an aqueous workup to remove inorganic salts and purify the resulting benzyl-protected intermediate by column chromatography.
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Formylation of the Aromatic Ring: With the hydroxyl group protected, a formyl group (-CHO) can be introduced onto the aromatic ring, ortho to the ester and para to the methoxy group, via an electrophilic aromatic substitution reaction such as the Vilsmeier-Haack reaction.
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In a flask cooled in an ice bath, add a solution of the protected intermediate in an appropriate solvent.
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Slowly add the Vilsmeier reagent, prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
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Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
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Quench the reaction by carefully adding it to ice water, followed by neutralization with a base.
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Extract the formylated product with an organic solvent and purify by column chromatography.
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Reduction of the Formyl Group: The newly introduced aldehyde can be selectively reduced to a hydroxymethyl group.
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Dissolve the formylated compound in a suitable solvent like methanol or ethanol.
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Add a mild reducing agent, such as sodium borohydride (NaBH₄), in small portions at 0°C.
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Stir the reaction until the aldehyde is completely consumed (monitored by TLC).
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Quench the reaction with a dilute acid and extract the product.
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Purify the resulting alcohol by column chromatography.
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Deprotection of the Phenolic Hydroxyl Group: The final step is the removal of the benzyl protecting group to yield the target molecule.
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Dissolve the protected alcohol in a suitable solvent, such as ethanol or ethyl acetate.
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Add a palladium on carbon (Pd/C) catalyst.
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Subject the mixture to an atmosphere of hydrogen gas (hydrogenolysis) until the deprotection is complete.
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Filter off the catalyst and evaporate the solvent to obtain the final product, Methyl 4-(hydroxymethyl)-3-methoxybenzoate.
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Caption: Proposed synthetic workflow for Methyl 4-(hydroxymethyl)-3-methoxybenzoate.
Potential Applications in Research and Drug Development
Given its structural features, Methyl 4-(hydroxymethyl)-3-methoxybenzoate holds promise as a versatile intermediate in several areas of chemical and pharmaceutical research. While direct applications have not been reported, its utility can be inferred from the known biological activities and synthetic applications of its constituent moieties and structural analogs.
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Scaffold for Medicinal Chemistry: The molecule can serve as a starting point for the synthesis of more complex drug candidates. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, while the ester can be hydrolyzed or converted to an amide. These transformations allow for the exploration of a wide chemical space in structure-activity relationship (SAR) studies. Benzoic acid derivatives and substituted benzyl alcohols are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2]
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Intermediate in the Synthesis of Bioactive Molecules: Structurally related compounds are key intermediates in the synthesis of important pharmaceuticals. For instance, isomers of this compound are used in the synthesis of tyrosine kinase inhibitors for cancer therapy. This suggests that Methyl 4-(hydroxymethyl)-3-methoxybenzoate could also be a valuable precursor for novel therapeutic agents.
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Polymer and Materials Science: The bifunctional nature of this compound makes it a potential monomer for the synthesis of polyesters and other polymers. Vanillin and its derivatives are increasingly being explored as renewable feedstocks for the production of sustainable polymers.[3]
The logical relationship for its potential in drug discovery is outlined below.
Caption: Logical workflow for the utility of Methyl 4-(hydroxymethyl)-3-methoxybenzoate in drug discovery.
Safety and Handling
Specific toxicological data for Methyl 4-(hydroxymethyl)-3-methoxybenzoate is not available. However, based on the safety profiles of structurally similar compounds like benzyl alcohol and various benzoate esters, it should be handled with appropriate care in a laboratory setting.[4][5] Standard safety precautions should be followed:
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
Methyl 4-(hydroxymethyl)-3-methoxybenzoate is a chemical compound with significant untapped potential. While direct experimental data remains limited, its molecular architecture, featuring a strategically substituted aromatic ring with versatile functional groups, positions it as a valuable building block for future research in medicinal chemistry, organic synthesis, and materials science. This guide provides a foundational understanding of its properties and potential, encouraging further investigation into its synthesis and applications. As the demand for novel molecular scaffolds in drug discovery and sustainable materials continues to grow, compounds like Methyl 4-(hydroxymethyl)-3-methoxybenzoate are poised to play an increasingly important role.
References
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PubChem. Methyl 4-(hydroxymethyl)-3-methoxybenzoate. Available from: [Link]
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ResearchGate. Biosynthesis of benzaldehyde, benzyl alcohol and benzyl benzoate from benzoic acid in cranberry (Vaccinium macrocarpon). Available from: [Link]
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UHI. Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease. Available from: [Link]
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PubMed. Final report on the safety assessment of Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate. Available from: [Link]
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ResearchGate. Safety Assessment of Benzyl Alcohol, Benzoic Acid and its Salts, and Benzyl Benzoate. Available from: [Link]
Sources
- 1. Methyl 4-(hydroxymethyl)-3-methoxybenzoate | C10H12O4 | CID 10584034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tuat.repo.nii.ac.jp [tuat.repo.nii.ac.jp]
- 4. Final report on the safety assessment of Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
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